molecular formula C19H22N2O3 B2636253 N-cyclohexyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide CAS No. 376621-53-3

N-cyclohexyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide

Cat. No.: B2636253
CAS No.: 376621-53-3
M. Wt: 326.396
InChI Key: QGNPNZOLQFFEHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is a useful research compound. Its molecular formula is C19H22N2O3 and its molecular weight is 326.396. The purity is usually 95%.
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Scientific Research Applications

Diuretic Properties and Hypertension Remedy

N-cyclohexyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide exhibits strong diuretic properties, making it a potential new remedy for hypertension. Polymorphic modifications of related compounds have shown differences in crystal packing, affecting their diuretic effectiveness (Shishkina et al., 2018).

Enhanced Diuretic Activity Through Bromination

The bromination of this compound, specifically 9-bromo-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxanilides, significantly increases its diuretic activity compared to non-brominated analogs (Ukrainets et al., 2013).

Potential Inhibitor of Aldosterone Synthase

These compounds are being investigated as potential inhibitors of aldosterone synthase, a target for new diuretic agents. The synthesis process and structural features of these compounds are important for their biological properties, which include a significant diuretic effect (Ukrainets et al., 2018).

Toll-like Receptor 2 Agonist for Vaccine Adjuvants

A variant of this compound has been identified as a Toll-like receptor 2 (TLR2) agonist. This discovery is significant for the development of vaccine adjuvants, as these compounds can induce chemokines and cytokines in a TLR2-dependent manner (Hu et al., 2018).

Antitubercular Activity

Some derivatives of this chemical structure, specifically 1-hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid N-R-amides, have been studied for their antitubercular activities. These compounds show promising results against tuberculosis (Ukrainets et al., 2008).

Antibacterial Properties

Substituted derivatives of this compound, specifically 1,2-dihydro-6-oxo-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acids, have been synthesized and tested for their antibacterial activities. These compounds showed potent antibacterial activity against both gram-positive and gram-negative bacteria (Ishikawa et al., 1990).

Properties

IUPAC Name

N-cyclohexyl-4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c22-17-14-10-4-6-12-7-5-11-21(16(12)14)19(24)15(17)18(23)20-13-8-2-1-3-9-13/h4,6,10,13,22H,1-3,5,7-9,11H2,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNPNZOLQFFEHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CCC4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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